molecular formula C6H6N4S B13600516 3-Amino-5-(2-thiazolyl)-1H-pyrazole

3-Amino-5-(2-thiazolyl)-1H-pyrazole

Cat. No.: B13600516
M. Wt: 166.21 g/mol
InChI Key: JDILFKUSASXAHR-UHFFFAOYSA-N
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Description

3-Amino-5-(2-thiazolyl)-1H-pyrazole is a heterocyclic compound that contains both a pyrazole and a thiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(2-thiazolyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(2-thiazolyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions may require the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyrazole-thiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-Amino-5-(2-thiazolyl)-1H-pyrazole exerts its effects is often related to its ability to interact with biological targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological responses. For example, its antimicrobial activity may involve the inhibition of key enzymes in bacterial or fungal cells, disrupting their metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-(2-thiazolyl)-1H-pyrazole is unique due to the combination of the pyrazole and thiazole rings, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C6H6N4S

Molecular Weight

166.21 g/mol

IUPAC Name

5-(1,3-thiazol-2-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C6H6N4S/c7-5-3-4(9-10-5)6-8-1-2-11-6/h1-3H,(H3,7,9,10)

InChI Key

JDILFKUSASXAHR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)C2=CC(=NN2)N

Origin of Product

United States

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